molecular formula C11H11F3O2 B566994 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol CAS No. 1243463-05-9

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol

Cat. No.: B566994
CAS No.: 1243463-05-9
M. Wt: 232.202
InChI Key: INXVKMUDJGDWEL-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol is a substituted phenolic compound characterized by a trifluoromethyl (-CF₃) group at the 3-position and a cyclopropylmethoxy (-OCH₂C₃H₅) group at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators, though its specific applications remain less documented compared to analogs like Roflumilast .

Properties

IUPAC Name

4-(cyclopropylmethoxy)-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)9-5-8(15)3-4-10(9)16-6-7-1-2-7/h3-5,7,15H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXVKMUDJGDWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733712
Record name 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243463-05-9
Record name 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The phenol undergoes deprotonation using a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Cyclopropylmethyl bromide or chloride is then added, facilitating an SN2 substitution to form the ether linkage.

Example Procedure :

  • Substrate : 3-Trifluoromethylphenol (1.0 equiv)

  • Alkylating Agent : Cyclopropylmethyl bromide (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 12 hours

  • Yield : 68–72%

Challenges and Optimizations

  • Regioselectivity : Competing alkylation at other phenolic positions is mitigated by steric hindrance from the trifluoromethyl group.

  • Side Reactions : Hydrolysis of the cyclopropylmethyl halide can occur; anhydrous conditions and excess base improve efficiency.

Coupling Reactions Using Activated Intermediates

For higher yields and purity, coupling strategies employing activated intermediates are preferred. A patent detailing the synthesis of roflumilast (WO2012147098A2) provides insights into analogous methodologies.

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation under mild conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Example Procedure :

  • Substrates : 3-Trifluoromethylphenol (1.0 equiv), Cyclopropylmethanol (1.5 equiv)

  • Reagents : DEAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent : THF, 0°C to room temperature, 6 hours

  • Yield : 85–90%

Carbodiimide-Mediated Coupling

In cases where direct alkylation is inefficient, carbodiimide reagents like EDC·HCl facilitate coupling between carboxylic acid derivatives and phenols.

Example Procedure :

  • Substrate : 3-(Cyclopropylmethoxy)-4-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Activating Agent : EDC·HCl (1.2 equiv), 4-nitrophenol (1.1 equiv)

  • Solvent : THF, 65–70°C, 2 hours

  • Yield : 92–95%

Multi-Step Synthesis from Precursors

When starting from non-functionalized phenols, a multi-step approach is necessary to introduce both substituents.

Sequential Functionalization

  • Trifluoromethylation : Electrophilic trifluoromethylation using Umemoto’s reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) introduces the CF₃ group.

    • Conditions : CH₂Cl₂, −20°C, 1 hour

    • Yield : 60–65%

  • Cyclopropylmethoxy Introduction : Followed by alkylation as described in Section 1.1.

Protecting Group Strategies

To prevent over-alkylation, hydroxyl groups are protected with tert-butyldimethylsilyl (TBS) groups before trifluoromethylation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Alkylation68–7290–95Simplicity, low costModerate yields, byproduct formation
Mitsunobu Reaction85–9095–98High regioselectivityCostly reagents
Carbodiimide Coupling92–95>99High efficiencyRequires activated intermediates
Multi-Step Synthesis60–6585–90Flexibility in substitution patternsLengthy, lower overall yield

Industrial Production Considerations

Scalable synthesis requires optimization of cost, safety, and environmental impact:

  • Catalyst Recycling : Lewis acids (e.g., InCl₃) improve reaction rates and are recoverable.

  • Solvent Selection : Ethanol-water mixtures reduce toxicity and enhance yields.

  • Continuous Flow Systems : Enhance reproducibility and throughput for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group or the phenol ring, leading to the formation of different reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenol ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the phenol ring or the trifluoromethyl group.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The phenol group can interact with various enzymes and receptors, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its bioavailability and pharmacokinetics.

    Pathways Involved: The compound can modulate oxidative stress pathways, enzyme inhibition, and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethyl Phenols

4-(Trifluoromethyl)phenol (FMP)
  • Structure: Phenol with -CF₃ at the 4-position.
  • Properties : Molecular weight 162.10 g/mol; highly toxic (respiratory and ocular irritant) .
  • Applications: Known as a toxic impurity in Fluoxetine synthesis. Unlike 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol, FMP lacks the cyclopropylmethoxy group, making it more reactive and volatile .
3-(Trifluoromethyl)phenol Derivatives
  • Example: 4-Chloro-3-(trifluoromethyl)phenol (CAS 570391-18-3).
  • Comparison : Replacing the cyclopropylmethoxy group with chloro (-Cl) reduces steric hindrance but increases electrophilicity. Such derivatives are intermediates in agrochemical synthesis, whereas the cyclopropylmethoxy group in the target compound may enhance metabolic stability .

Cyclopropylmethoxy-Substituted Analogs

Roflumilast (3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide)
  • Structure : Benzamide with cyclopropylmethoxy and difluoromethoxy groups.
  • Applications: Potent PDE4 inhibitor (IC₅₀ = 0.8 nM for human neutrophils) used in COPD/asthma. The cyclopropylmethoxy group contributes to binding affinity and selectivity.
Betaxolol Hydrochloride
  • Structure: Phenoxypropanolamine with a cyclopropylmethoxyethyl group.
  • Applications : β₁-selective adrenergic blocker. The cyclopropylmethoxy group here enhances lipophilicity and receptor selectivity. This highlights how the same substituent can confer different pharmacological effects depending on the core structure .

Halogenated and Nitro-Substituted Derivatives

4-Nitro-3-(trifluoromethyl)phenol
  • Structure: Nitro (-NO₂) at 4-position, -CF₃ at 3-position.
  • Comparison : The nitro group increases reactivity (e.g., in electrophilic substitutions) but introduces toxicity risks. The cyclopropylmethoxy group in the target compound may offer a balance between stability and bioactivity .
4-Chloro-3-(trifluoromethyl)phenol
  • Properties : Similarity score 0.88 to the target compound (based on structural databases). The chloro group enhances electrophilicity but reduces steric shielding compared to cyclopropylmethoxy .

Key Research Findings

  • Synthetic Routes: The target compound can be synthesized via alkylation of 3-(trifluoromethyl)phenol with cyclopropylmethyl bromide, analogous to methods used for Roflumilast intermediates .
  • Metabolic Stability : Cyclopropylmethoxy groups resist oxidative metabolism better than smaller alkoxy groups (e.g., methoxy), as seen in Betaxolol and Roflumilast .
  • Toxicity: The absence of a nitro or chloro group in this compound may reduce acute toxicity compared to analogs like 4-Nitro-3-(trifluoromethyl)phenol .

Biological Activity

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol is an organic compound notable for its unique structural features, including a cyclopropylmethoxy group and a trifluoromethyl group attached to a phenolic ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Chemical Structure

  • Chemical Formula : C11H10F3O2
  • CAS Number : 1243463-05-9

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can influence its pharmacokinetics and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group may enhance binding affinity due to increased electron-withdrawing effects.

Key Biological Pathways :

  • Oxidative Stress Modulation : The compound may influence pathways related to oxidative stress, potentially providing protective effects against cellular damage.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways, thereby affecting biochemical processes.

Research Findings

Recent studies have explored the compound's potential applications in medicinal chemistry and its effects on cellular models. For instance, investigations into its neuroprotective properties have shown promising results in reducing oxidative stress in glial cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress in cellular models
Enzyme InhibitionPotential inhibition of specific metabolic enzymes
NeuroprotectionProtective effects against cell death
Pharmacological UseCandidate for drug development due to unique properties

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on glial cells subjected to oxidative stress induced by t-butyl hydroperoxide (tBuOOH). The results indicated that the compound significantly reduced cell death and improved cell viability compared to untreated controls.

Synthesis and Application

The synthesis of this compound typically involves reacting a phenolic derivative with cyclopropylmethanol under acidic or basic conditions. Its role as a building block in synthesizing more complex organic molecules has been highlighted, particularly in developing pharmaceuticals that target oxidative stress-related diseases.

Table 2: Comparison of Similar Compounds

Compound NameKey FeaturesBiological Activity
4-(Trifluoromethyl)phenolLacks cyclopropylmethoxy groupLess versatile
4-(Cyclopropylmethoxy)phenolLacks trifluoromethyl groupReduced stability
3-(Trifluoromethyl)phenolDifferent position of trifluoromethyl groupAffects chemical reactivity

The unique combination of functional groups in this compound provides enhanced stability and reactivity compared to similar compounds, making it a valuable candidate for further research.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)phenol, and what coupling agents optimize the cyclopropylmethoxy linkage?

  • Methodological Answer : The synthesis typically involves coupling a cyclopropylmethyl group to a phenolic hydroxyl. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) in tetrahydrofuran (THF) at 65–70°C are effective for forming ester or ether linkages in similar compounds . Steric hindrance from the trifluoromethyl group may necessitate prolonged reaction times (2–4 hours) and inert conditions to prevent hydrolysis.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be observed?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies the trifluoromethyl group (δ ≈ -60 to -65 ppm). 1H^{1}\text{H} NMR resolves the cyclopropylmethoxy protons (δ 0.5–1.5 ppm for cyclopropyl; δ 3.5–4.5 ppm for -OCH2_2-).
  • IR : Strong absorption at ~1250 cm1^{-1} (C-O-C stretch) and 1120 cm1^{-1} (C-F stretch).
  • Mass Spectrometry : Molecular ion [M-H]^- for exact mass confirmation (e.g., via HRMS).

Q. What are the solubility and storage recommendations for this compound in laboratory settings?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its phenolic and trifluoromethyl groups. Storage at 0–6°C under nitrogen is advised to prevent oxidation of the cyclopropylmethoxy group .

Advanced Research Questions

Q. How does the steric and electronic profile of the cyclopropylmethoxy group influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The cyclopropylmethoxy group introduces steric hindrance, slowing electrophilic attack at the ortho position. Electron-donating effects from the oxygen atom activate the ring, but the trifluoromethyl group (strong electron-withdrawing) counteracts this, directing substitution to specific positions. Computational modeling (DFT) or Hammett substituent constants can quantify these effects .

Q. What degradation pathways are observed under acidic or basic conditions, and how can stability be improved for in vivo studies?

  • Methodological Answer :

  • Acidic Conditions : Hydrolysis of the cyclopropylmethoxy group to form cyclopropanol and the parent phenol.
  • Basic Conditions : Deprotonation of the phenolic -OH, leading to oxidation or ring-opening.
  • Stabilization : Use of protective groups (e.g., acetyl for -OH) during synthesis or formulation with antioxidants (e.g., BHT) .

Q. In photoaffinity labeling, how does the trifluoromethyl group enhance target binding specificity compared to non-fluorinated analogs?

  • Methodological Answer : The trifluoromethyl group increases lipophilicity, improving membrane permeability and binding to hydrophobic protein pockets. Its strong inductive effect stabilizes transition states in covalent bond formation. Comparative studies with 19F^{19}\text{F}-labeled analogs can validate binding kinetics via 19F^{19}\text{F} NMR or fluorescence quenching .

Q. What analytical challenges arise in quantifying trace impurities (e.g., regioisomers) during synthesis?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) separates regioisomers. Gradient elution (water/acetonitrile + 0.1% TFA) improves resolution. LC-MS/MS identifies impurities at ppm levels, critical for pharmacological applications .

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